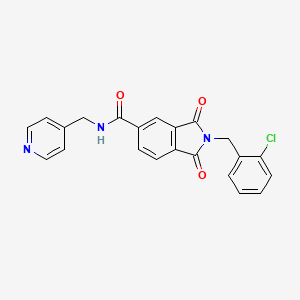![molecular formula C18H22N2O4 B5975719 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate, also known as AZD-4901, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various medical conditions. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
作用機序
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate acts as a positive allosteric modulator of the GABA-A receptor. It enhances the activity of this receptor by binding to a specific site on the receptor, which results in an increase in the sensitivity of the receptor to the neurotransmitter GABA. This leads to an increase in the inhibitory effects of GABA on neuronal activity, which can have a therapeutic effect in various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, which are consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This compound has also been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and sleep disorders.
実験室実験の利点と制限
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has several advantages as a research tool in the laboratory. It has high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the function of this receptor in various medical conditions. However, there are also some limitations to its use in the laboratory. This compound has a short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, its effects on other receptors and neurotransmitters in the brain are not well understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems in the brain. Additionally, there is a need for further research on the safety and efficacy of this compound in clinical trials, which could lead to its approval as a therapeutic agent for various medical conditions.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various medical conditions. Its unique chemical structure and mechanism of action make it a useful tool for studying the function of the GABA-A receptor in the brain. However, further research is needed to fully understand its effects on other neurotransmitter systems and to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate involves a multi-step process that includes the reaction of 4-bromophenyl acetate with 1-azepanone, followed by the reaction of the resulting intermediate with 2,5-dioxopyrrolidine. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective activity against a specific type of receptor in the brain, known as the GABA-A receptor. This receptor plays a crucial role in the regulation of neuronal activity and is involved in various neurological and psychiatric disorders.
特性
IUPAC Name |
[4-[3-(azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)24-15-8-6-14(7-9-15)20-17(22)12-16(18(20)23)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUYOIHMGVRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)


![ethyl 4-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5975662.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)
![2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)